molecular formula C19H22N2O5S B2481951 Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 1797601-82-1

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2481951
CAS No.: 1797601-82-1
M. Wt: 390.45
InChI Key: RZYSFBQPZCIFHU-UHFFFAOYSA-N
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Description

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound with a molecular formula of C19H22N2O5S . This compound features a piperidine ring, a pyridine ring, and a benzoate ester, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyridine moiety, and the final esterification to form the benzoate ester . Common reagents used in these reactions include pyridine derivatives, piperidine, and benzoic acid derivatives. Reaction conditions often involve the use of catalysts and solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine and pyridine rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)carbonyl)benzoate
  • Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)carbamoyl)benzoate

Uniqueness

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-4-3-5-18(20-14)26-16-10-12-21(13-11-16)27(23,24)17-8-6-15(7-9-17)19(22)25-2/h3-9,16H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYSFBQPZCIFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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